molecular formula C24H21N3O B14617989 1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one CAS No. 60247-79-2

1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one

Cat. No.: B14617989
CAS No.: 60247-79-2
M. Wt: 367.4 g/mol
InChI Key: WNDLIXRQACKLIK-UHFFFAOYSA-N
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Description

1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide has been reported to yield similar pyridazine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one include other pyridazine derivatives such as pyridazinone and its various substituted forms. These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .

Properties

CAS No.

60247-79-2

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

1-(1,4-diphenyl-3,11a-dihydropyridazino[4,5-d]azonin-7-yl)ethanone

InChI

InChI=1S/C24H21N3O/c1-18(28)27-16-9-8-14-21-22(15-17-27)24(20-12-6-3-7-13-20)26-25-23(21)19-10-4-2-5-11-19/h2-17,21,26H,1H3

InChI Key

WNDLIXRQACKLIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=CC2C(=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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